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Compound of Interest

Compound Name: Molybdenum dichloride dioxide

Cat. No.: B1677411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron diffraction studies of
molybdenum dichloride dioxide (M0oO2Cl2), a compound of significant interest in various
chemical applications. This document details the molecular structure as determined by gas-
phase electron diffraction, presents its vibrational spectroscopic data, and outlines the
experimental protocols employed in these characterizations.

Molecular Geometry and Structure

Gas-phase electron diffraction (GED) studies have been pivotal in elucidating the molecular
structure of molybdenum dichloride dioxide. These investigations have unequivocally
established that in the gaseous state, MoO2Clz adopts a distorted tetrahedral geometry around
the central molybdenum atom. This geometry is a consequence of the presence of two double
bonds with oxygen atoms and two single bonds with chlorine atoms, leading to a molecule with
Cz2v symmetry.

The key structural parameters, including bond lengths and bond angles, as determined from
electron diffraction data, are summarized in the table below.
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Parameter Value

Mo=0 bond length (ra) 1.706 + 0.003 A
Mo-ClI bond length (ra) 2.245 + 0.003 A
O=Mo0=0 bond angle (£) 108.5 + 0.6°
CI-Mo-ClI bond angle (£) 113.1+04°
O=Mo-ClI bond angle (£) 108.6 + 0.3°

Table 1: Molecular Structure Parameters of MoO2Clz from Gas-Phase Electron Diffraction.

Vibrational Spectroscopy

Infrared (IR) spectroscopy of gaseous molybdenum dichloride dioxide provides valuable
insights into the vibrational modes of the molecule, complementing the structural data from
electron diffraction. The observed vibrational frequencies are consistent with the C2v symmetry
determined by GED. The primary vibrational bands are assigned to the stretching and bending
modes of the Mo=0 and Mo-ClI bonds.

Wavenumber (cm—?) Assignment

996 vi(ai) - Symmetric Mo=0 stretch
965 ve(b1) - Asymmetric Mo=0 stretch
455 vz(ai) - Symmetric Mo-Cl stretch
425 vs(b2) - Asymmetric Mo-Cl stretch
320 vs(ai) - O=Mo=0 bending

218 va(ai) - CI-Mo-ClI bending

165 vo(b2) - O=Mo-ClI rocking

125 vs(az) - O=Mo-Cl twisting

105 v7(b1) - O=Mo-Cl wagging
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Table 2: Vibrational Frequencies of Gaseous MoOzClz from Infrared Spectroscopy.

Experimental Protocols
Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of molybdenum dichloride dioxide is achieved
through gas-phase electron diffraction. This technique involves the scattering of a high-energy
electron beam by a jet of the gaseous sample. The resulting diffraction pattern is then analyzed
to determine the internuclear distances and bond angles.

A generalized experimental workflow for a GED experiment is as follows:

Click to download full resolution via product page

A simplified workflow for a gas-phase electron diffraction experiment.

For a volatile and corrosive solid like molybdenum dichloride dioxide, specific considerations

are crucial:

o Sample Handling: The sample is typically loaded into a corrosion-resistant container, often
made of stainless steel or nickel, within a glovebox under an inert atmosphere to prevent

hydrolysis.
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o Sample Introduction: The solid MoOzCl: is heated in a specialized nozzle to achieve a
sufficient vapor pressure for the experiment. The nozzle temperature is carefully controlled to
ensure a stable and effusive jet of gaseous molecules into the diffraction chamber. For
MoO:Cl2, nozzle temperatures in the range of 100-170 °C have been employed. The nozzle
itself is constructed from a material resistant to attack by the hot, corrosive vapor, such as
nickel or stainless steel.

o Data Acquisition: The scattered electrons are detected on a photographic plate or, more
commonly in modern instruments, a CCD detector. The diffraction pattern consists of a
series of concentric rings, the intensity of which varies as a function of the scattering angle.

o Data Analysis: The raw diffraction data is converted into a molecular scattering function. This
function is then used in a least-squares refinement process to determine the optimal
molecular geometry that best fits the experimental data. This refinement involves comparing
the experimental scattering curve with theoretical curves calculated for various molecular
models.

Infrared Spectroscopy

The infrared spectrum of gaseous MoO:zCl: is typically recorded using a Fourier-transform
infrared (FTIR) spectrometer.
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A generalized workflow for obtaining the infrared spectrum of a gaseous sample.

Key experimental considerations for obtaining the gas-phase IR spectrum of MoO2Clz include:

o Sample Cell: The sample is vaporized into a heated gas cell. The cell body and windows
(e.g., KBr or Csl) must be resistant to the corrosive nature of MoO2Cl: at elevated
temperatures.

o Temperature Control: The temperature of the gas cell is carefully controlled to maintain a
sufficient and constant concentration of the gaseous sample throughout the measurement.

» Spectral Acquisition: The infrared radiation from a source passes through the gas cell, and
the transmitted light is analyzed by the spectrometer. The resulting interferogram is then
Fourier-transformed to produce the infrared spectrum.

Molecular Structure Visualization

The distorted tetrahedral geometry of molybdenum dichloride dioxide, as determined by
electron diffraction, is depicted below.

Molecular structure of molybdenum dichloride dioxide (MoOzClz).

 To cite this document: BenchChem. [Unveiling the Architecture of Molybdenum Dichloride
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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